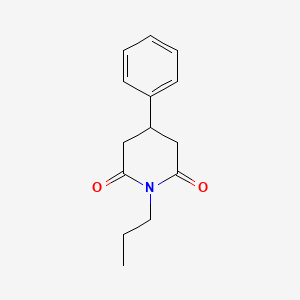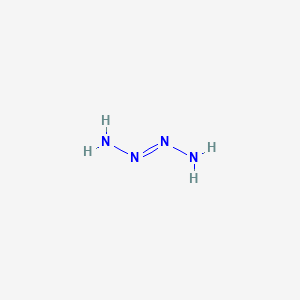
(E)-2-Tetrazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-Tetrazene is an organic compound belonging to the class of tetrazene derivatives It is characterized by the presence of a tetrazene group, which consists of a chain of four nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-Tetrazene typically involves the reaction of hydrazine derivatives with nitrous acid or its equivalents. One common method includes the diazotization of hydrazine followed by coupling with another hydrazine molecule under controlled conditions. The reaction is usually carried out in an aqueous medium at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization processes, where hydrazine derivatives are treated with nitrous acid in a continuous flow reactor. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of stabilizing agents to prevent decomposition.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-2-Tetrazene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrogen oxides and other nitrogen-containing compounds.
Reduction: Reduction reactions can convert this compound into hydrazine derivatives.
Substitution: The tetrazene group can participate in substitution reactions, where one or more nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under mild conditions.
Major Products Formed:
Oxidation: Nitrogen oxides and other nitrogenous compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted tetrazene compounds.
Wissenschaftliche Forschungsanwendungen
(E)-2-Tetrazene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nitrogen-containing compounds and as a reagent in organic synthesis.
Biology: Research has explored its potential as a biochemical probe for studying nitrogen metabolism and enzyme activity.
Medicine: Investigations are ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving abnormal nitrogen metabolism.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (E)-2-Tetrazene involves its interaction with various molecular targets, primarily through its nitrogen atoms. It can form coordination complexes with metal ions, influencing enzymatic activity and metabolic pathways. The tetrazene group can also participate in redox reactions, altering the oxidative state of biological molecules and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Hydrazine: A simpler nitrogen-containing compound with similar reactivity but fewer nitrogen atoms.
Azides: Compounds containing three nitrogen atoms, often used in similar applications but with different reactivity profiles.
Diazenes: Compounds with two nitrogen atoms, sharing some chemical properties with tetrazene derivatives.
Uniqueness of (E)-2-Tetrazene: this compound is unique due to its tetrazene group, which provides a higher degree of reactivity and versatility in chemical reactions compared to simpler nitrogen-containing compounds. Its ability to undergo multiple types of reactions and form various products makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
54410-57-0 |
|---|---|
Molekularformel |
H4N4 |
Molekulargewicht |
60.06 g/mol |
InChI |
InChI=1S/H4N4/c1-3-4-2/h(H2,1,4)(H2,2,3) |
InChI-Schlüssel |
MAZKAODOCXYDCM-UHFFFAOYSA-N |
Isomerische SMILES |
N/N=N/N |
Kanonische SMILES |
NN=NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


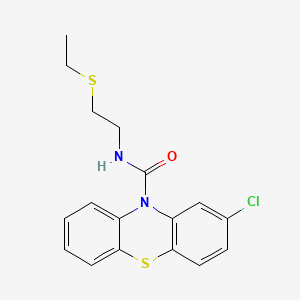
![5,5-Dimethyl-10-phenyl-5,10-dihydrodibenzo[b,e]siline](/img/structure/B14643218.png)



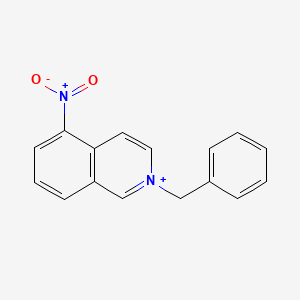
![2,4-Dibromo-6-[(cyclohexylamino)methyl]phenol](/img/structure/B14643248.png)
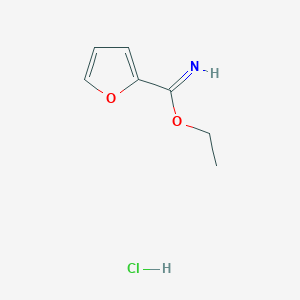
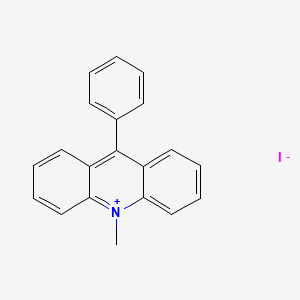

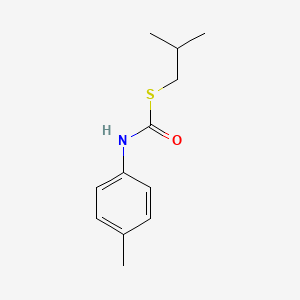

![N-[4-Acetyl-2-(2-fluorobenzoyl)phenyl]acetamide](/img/structure/B14643281.png)
